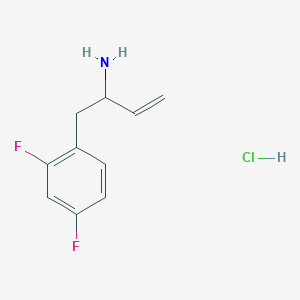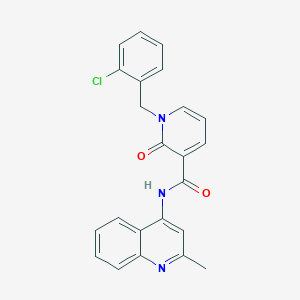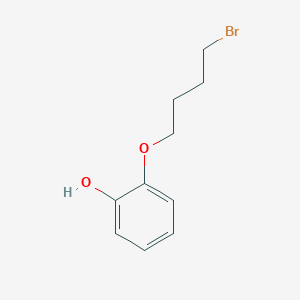
1-(2,4-Difluorophenyl)but-3-en-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorophenyl)but-3-en-2-amine hydrochloride is a chemical compound with the CAS Number: 2416233-74-2 . It has a molecular weight of 219.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11F2N.ClH/c1-2-9(13)5-7-3-4-8(11)6-10(7)12;/h2-4,6,9H,1,5,13H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学研究应用
1-(2,4-Difluorophenyl)but-3-en-2-amine;hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. This compound has also been studied for its antibacterial and antifungal properties.
In organic synthesis, this compound has been used as a starting material for the synthesis of various compounds, including chiral ligands and pharmaceutical intermediates. This compound has also been investigated for its potential applications in materials science, particularly in the development of new organic semiconductors and optoelectronic devices.
作用机制
The mechanism of action of 1-(2,4-Difluorophenyl)but-3-en-2-amine;hydrochloride is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A receptor. SSRI drugs are commonly used to treat depression and anxiety disorders by increasing the levels of serotonin in the brain. This compound has been shown to increase the extracellular levels of serotonin in the prefrontal cortex of rats, suggesting that it may have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, such as serotonin, dopamine, and norepinephrine. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
1-(2,4-Difluorophenyl)but-3-en-2-amine;hydrochloride has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound is a chiral molecule, and its enantiomers may have different pharmacological properties, which can complicate its use in experiments. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on 1-(2,4-Difluorophenyl)but-3-en-2-amine;hydrochloride. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Another area of interest is the investigation of this compound's potential applications in materials science, particularly in the development of new organic semiconductors and optoelectronic devices. Additionally, more research is needed to fully understand the mechanism of action and pharmacological properties of this compound and its enantiomers.
合成方法
1-(2,4-Difluorophenyl)but-3-en-2-amine;hydrochloride can be synthesized using the reductive amination method, which involves the reduction of a ketone or aldehyde with a primary or secondary amine. In the case of this compound, 2,4-difluorophenylacetone is reacted with (S)-(-)-1-phenylethylamine in the presence of sodium borohydride and acetic acid to yield this compound as a hydrochloride salt.
安全和危害
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
属性
IUPAC Name |
1-(2,4-difluorophenyl)but-3-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-2-9(13)5-7-3-4-8(11)6-10(7)12;/h2-4,6,9H,1,5,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDJBDDVIQVKTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=C(C=C(C=C1)F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2396060.png)

![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)
![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)
![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)
![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)


![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)